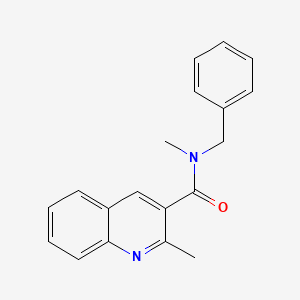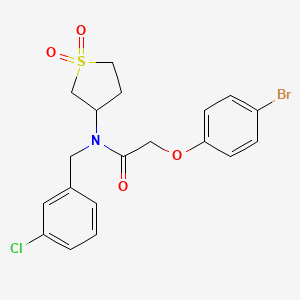![molecular formula C19H22Cl3NO3S B12136287 N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a chlorophenyl group, a dichloroethenyl group, a dioxo-thiolan group, and a dimethylcyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the chlorophenylmethyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable amine to form the chlorophenylmethyl intermediate.
Introduction of the dichloroethenyl group: The chlorophenylmethyl intermediate is then reacted with a dichloroethene derivative under specific conditions to introduce the dichloroethenyl group.
Formation of the dioxo-thiolan group: The resulting compound is further reacted with a thiolane derivative to form the dioxo-thiolan group.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate compound to form the dimethylcyclopropane carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and altering cellular functions. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide
- **this compound
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H22Cl3NO3S |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H22Cl3NO3S/c1-19(2)15(9-16(21)22)17(19)18(24)23(14-6-7-27(25,26)11-14)10-12-4-3-5-13(20)8-12/h3-5,8-9,14-15,17H,6-7,10-11H2,1-2H3 |
InChI Key |
VUBXRJZIKYFDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
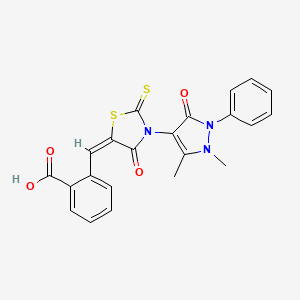
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
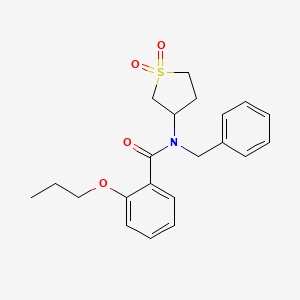
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
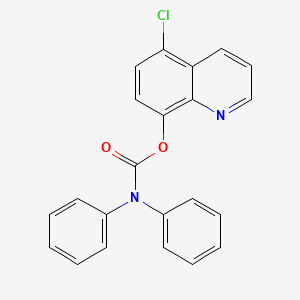
![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)
